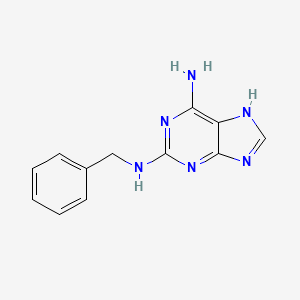

N2-benzyl-9H-purine-2,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-benzyl-9H-purine-2,6-diamine is a useful research compound. Its molecular formula is C12H12N6 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

N2-benzyl-9H-purine-2,6-diamine and its derivatives have been investigated for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibition of this enzyme can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy. Research indicates that compounds in this class can serve as ATP competitive inhibitors of topoisomerase II, thus blocking the enzyme's activity without inducing significant toxicity in normal cells .

Proliferative Diseases:

The use of purine derivatives like this compound is being explored for treating various proliferative diseases. These include cancers such as breast, prostate, and colorectal cancers. The compounds have been shown to enhance radiosensitivity in tumors that are typically resistant to radiation therapy . Their ability to interfere with cellular mechanisms involved in tumor growth positions them as valuable agents in oncology.

Anticonvulsant Properties

Research has demonstrated that derivatives of this compound exhibit anticonvulsant activity. A study focused on 9-alkyl-6-substituted purines indicated that compounds with a benzyl substituent at the 9-position showed significant efficacy against maximal electroshock-induced seizures in animal models. This suggests potential therapeutic applications in managing epilepsy and other seizure disorders .

Metabolic Disorders

Recent studies have highlighted the role of this compound derivatives in modulating metabolic pathways. Specifically, they have been linked to the inhibition of inositol hexakisphosphate kinase, which plays a role in obesity and type 2 diabetes. By influencing the inositol pyrophosphate pathways, these compounds may offer new avenues for treating metabolic disorders.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be informative:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine | Purine derivative | Potent inhibitor of inositol hexakisphosphate kinase; anti-obesity effects |

| 2-Amino-9H-purine | Simple purine | Lacks benzyl substitution; less complex |

| 2,6-Diaminopurine | Basic purine derivative | No benzyl group; simpler structure |

| N-Benzyl-9H-purin-6-amine | Related purine derivative | Similar but lacks amino group at position 2 |

This table illustrates how this compound stands out due to its dual amino functionality combined with the benzyl group, enhancing its biological interactions compared to simpler analogs.

Eigenschaften

Molekularformel |

C12H12N6 |

|---|---|

Molekulargewicht |

240.26 g/mol |

IUPAC-Name |

2-N-benzyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C12H12N6/c13-10-9-11(16-7-15-9)18-12(17-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,15,16,17,18) |

InChI-Schlüssel |

PCRHXLPZZNPXMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=NC(=C3C(=N2)N=CN3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.